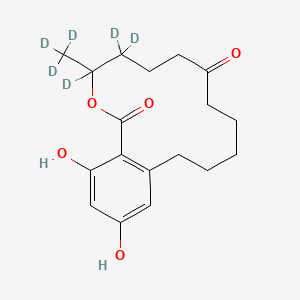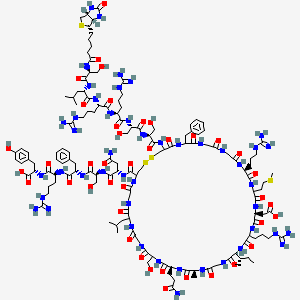![molecular formula C23H36O5Si B15292403 [(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane](/img/structure/B15292403.png)
[(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane is a complex organic compound characterized by its unique molecular structure This compound features a tetrahydropyrano[3,2-d][1,3]dioxin ring system, which is fused with a methoxyphenyl group and a tri(propan-2-yl)silane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydropyrano[3,2-d][1,3]dioxin Ring: This step involves the cyclization of appropriate diol and aldehyde precursors under acidic or basic conditions to form the dioxin ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents such as methoxybenzene and suitable catalysts.
Attachment of the Tri(propan-2-yl)silane Moiety: This step involves the reaction of the intermediate compound with tri(propan-2-yl)silane under conditions that promote the formation of the desired silane ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, use of advanced catalysts, and process intensification may be employed to scale up the production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the dioxin ring or the methoxy group, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methoxyphenyl group or the silane moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, [(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Studies may focus on its binding affinity, specificity, and potential as a molecular probe or therapeutic agent.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. Research may explore its activity against specific biological targets, such as enzymes or receptors, and its potential as a lead compound for drug development.
Industry
In industrial applications, this compound may be used as a precursor for the synthesis of specialty chemicals, polymers, or advanced materials with unique properties.
作用机制
The mechanism of action of [(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the specific biological context.
相似化合物的比较
Similar Compounds
[(4aR,8R,8aR)-2-(4-hydroxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane: Similar structure with a hydroxy group instead of a methoxy group.
[(4aR,8R,8aR)-2-(4-methylphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
The uniqueness of [(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the methoxy group, in particular, may influence its reactivity and interactions with other molecules, distinguishing it from similar compounds.
属性
分子式 |
C23H36O5Si |
|---|---|
分子量 |
420.6 g/mol |
IUPAC 名称 |
[(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C23H36O5Si/c1-15(2)29(16(3)4,17(5)6)28-20-12-13-25-21-14-26-23(27-22(20)21)18-8-10-19(24-7)11-9-18/h8-13,15-17,20-23H,14H2,1-7H3/t20-,21-,22+,23?/m1/s1 |
InChI 键 |
LHNWNUCNXMTLLA-SSWODZADSA-N |
手性 SMILES |
CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1C=CO[C@H]2[C@H]1OC(OC2)C3=CC=C(C=C3)OC |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1C=COC2C1OC(OC2)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt](/img/structure/B15292337.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15292338.png)
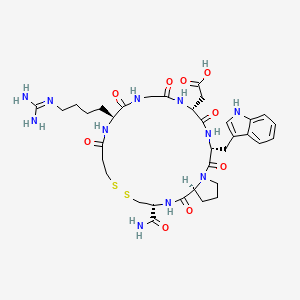
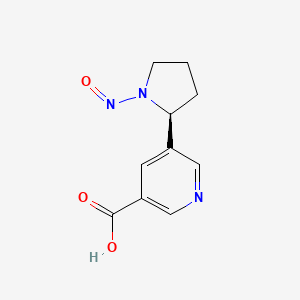
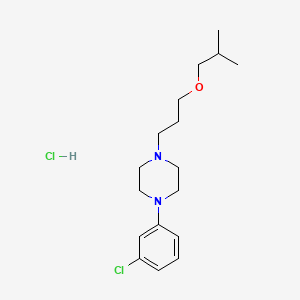
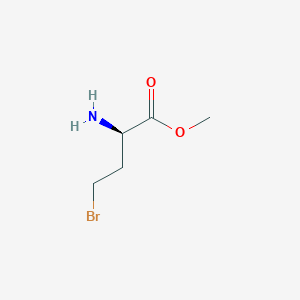
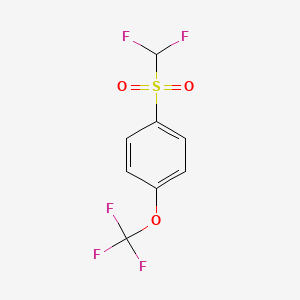
![(2S)-2-[2-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethylamino]-3-phenylpropanoic acid](/img/structure/B15292383.png)
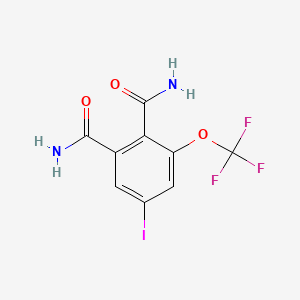
![N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide](/img/structure/B15292394.png)
